3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Overview
Description
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 265.35 .Scientific Research Applications
Synthesis and Antifungal Activity
- A study by Lebouvier et al. (2020) designed analogs of fluconazole by replacing a triazole moiety with an indole scaffold, including compounds similar to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol. They found that these compounds exhibited significant antifungal activity against Candida species, indicating potential applications in antifungal treatments (Lebouvier et al., 2020).
Synthesis and Structural Analysis
- Laban et al. (2023) synthesized a compound closely related to this compound and provided a detailed structural analysis. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Laban et al., 2023).
Thermolysis and Kinetics
- The study by Dib et al. (2004) on the gas-phase thermolysis of benzotriazole derivatives, including compounds structurally related to this compound, provides insights into their thermal stability and decomposition pathways. This information is crucial for their practical application in various fields (Dib et al., 2004).
Potential as Antidepressants
- Research by Takeuchi et al. (2003) identified compounds structurally related to this compound that exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. These findings suggest potential applications in developing new antidepressant drugs (Takeuchi et al., 2003).
Mechanism of Action
Target of Action
Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that this compound may have potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.
Properties
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 | |
Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29957-93-5 | |
Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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